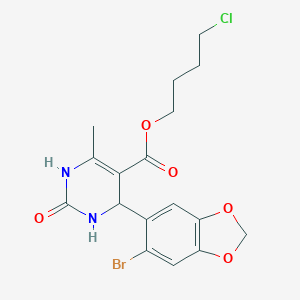![molecular formula C17H14ClFN2OS B412978 {(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone](/img/structure/B412978.png)
{(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone is a complex organic compound characterized by the presence of a thiazolidine ring, a chlorophenyl group, and a fluorobenzoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiazolidine Ring: The initial step involves the reaction of a suitable amine with a thioamide to form the thiazolidine ring.
Introduction of Fluorobenzoyl Group: The next step involves the acylation of the thiazolidine ring with 2-fluorobenzoyl chloride under basic conditions.
Attachment of Chlorophenyl Group: Finally, the chlorophenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
{(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
{(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of {(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- {(2Z)-2-[(2-chlorophenyl)imino]-5-methyl-1,3-thiazolidin-3-yl}(2-fluorophenyl)methanone
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit distinct reactivity, stability, and biological activity.
Propiedades
Fórmula molecular |
C17H14ClFN2OS |
|---|---|
Peso molecular |
348.8g/mol |
Nombre IUPAC |
[2-(2-chlorophenyl)imino-5-methyl-1,3-thiazolidin-3-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C17H14ClFN2OS/c1-11-10-21(16(22)12-6-2-4-8-14(12)19)17(23-11)20-15-9-5-3-7-13(15)18/h2-9,11H,10H2,1H3 |
Clave InChI |
ZNBKDZHODAQBRP-UHFFFAOYSA-N |
SMILES |
CC1CN(C(=NC2=CC=CC=C2Cl)S1)C(=O)C3=CC=CC=C3F |
SMILES canónico |
CC1CN(C(=NC2=CC=CC=C2Cl)S1)C(=O)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[1,3-Bis(4-methoxyphenyl)-2-imidazolidinyl]-4-methoxyphenol](/img/structure/B412901.png)
![N'-[1-(4-amino-1,2,5-oxadiazol-3-yl)ethylidene]acetohydrazide](/img/structure/B412903.png)
![ethyl {(4E)-4-[(5Z)-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B412905.png)

![2-(3-chlorophenyl)-4-({[4'-({[1-(3-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)[1,1'-biphenyl]-4-yl]amino}methylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B412908.png)
![N~2~,N~2~'-dinaphthalen-1-yl[1,1'-biphenyl]-2,2'-dicarboxamide](/img/structure/B412909.png)
![N-{8-[(2-thienylcarbonyl)amino]octyl}-2-thiophenecarboxamide](/img/structure/B412911.png)
![2-(3-methylbutyl)-N-[4-({[2-(3-methylbutyl)cyclopropyl]carbonyl}amino)phenyl]cyclopropanecarboxamide](/img/structure/B412914.png)
![ethyl 1-(benzoylcarbamothioylamino)spiro[4H-naphthalene-3,1'-cyclopentane]-2-carboxylate](/img/structure/B412917.png)
![2-(5-Bromo-2-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B412918.png)
